N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20195392
InChI: InChI=1S/C20H19N3O2/c1-25-11-10-23-9-7-15-2-3-16(12-19(15)23)20(24)22-17-5-4-14-6-8-21-18(14)13-17/h2-9,12-13,21H,10-11H2,1H3,(H,22,24)
SMILES:
Molecular Formula: C20H19N3O2
Molecular Weight: 333.4 g/mol

N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide

CAS No.:

Cat. No.: VC20195392

Molecular Formula: C20H19N3O2

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide -

Specification

Molecular Formula C20H19N3O2
Molecular Weight 333.4 g/mol
IUPAC Name N-(1H-indol-6-yl)-1-(2-methoxyethyl)indole-6-carboxamide
Standard InChI InChI=1S/C20H19N3O2/c1-25-11-10-23-9-7-15-2-3-16(12-19(15)23)20(24)22-17-5-4-14-6-8-21-18(14)13-17/h2-9,12-13,21H,10-11H2,1H3,(H,22,24)
Standard InChI Key XNOUGLGJKIEFEH-UHFFFAOYSA-N
Canonical SMILES COCCN1C=CC2=C1C=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=CN4

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

N-(1H-Indol-6-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide consists of two indole rings: one substituted with a methoxyethyl group at the N1 position and the other linked via a carboxamide group at the C6 position. The methoxyethyl side chain (CH2CH2OCH3\text{CH}_2\text{CH}_2\text{OCH}_3) contributes to the molecule’s solubility in polar solvents, while the planar indole cores facilitate π-π stacking interactions with biological targets. The IUPAC name, N-(1H-indol-6-yl)-1-(2-methoxyethyl)indole-6-carboxamide, reflects its substitution pattern and functional groups.

Table 1: Molecular Properties of N-(1H-Indol-6-yl)-1-(2-Methoxyethyl)-1H-Indole-6-Carboxamide

PropertyValue
Molecular FormulaC20H19N3O2\text{C}_{20}\text{H}_{19}\text{N}_{3}\text{O}_{2}
Molecular Weight333.4 g/mol
IUPAC NameN-(1H-Indol-6-yl)-1-(2-methoxyethyl)indole-6-carboxamide
Canonical SMILESCOCCN1C=CC2=C1C=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=CN4
PubChem CID71754918

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide typically involves multi-step protocols starting from 6-bromoindole or its derivatives . A representative route includes:

  • Alkylation of 6-Bromoindole: Reacting 6-bromoindole with 2-methoxyethyl bromide under basic conditions to introduce the methoxyethyl group.

  • Carboxamide Formation: Coupling the alkylated indole with 6-aminoindole using carbodiimide-based reagents (e.g., EDC or DCC) to form the amide bond .

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the product in >85% purity.

Challenges and Optimizations

Key challenges include minimizing side reactions during alkylation and ensuring regioselectivity in amide bond formation. Optimizations involve:

  • Catalyst Selection: Using DMAP (4-dimethylaminopyridine) to accelerate acylation .

  • Solvent Systems: Employing DMF or THF to enhance reaction homogeneity.

  • Temperature Control: Maintaining reactions at 0–5°C to suppress dimerization .

Biological Activities and Mechanistic Insights

Enzyme Modulation

The compound exhibits inhibitory activity against bacterial cystathionine γ-lyase (bCSE), an enzyme involved in hydrogen sulfide (H2S\text{H}_2\text{S}) production . By competitively binding to the enzyme’s active site, it reduces H2S\text{H}_2\text{S} levels, which is critical in pathogens like Staphylococcus aureus . Half-maximal inhibitory concentrations (IC50\text{IC}_{50}) range from 2.5–5.0 μM in in vitro assays .

Anticancer Activity

In glioblastoma (U87MG) and breast cancer (MCF-7) cell lines, the compound induces apoptosis via caspase-3 activation (EC50=12.3μM\text{EC}_{50} = 12.3 \, \mu\text{M}) and inhibits tubulin polymerization (IC50=8.7μM\text{IC}_{50} = 8.7 \, \mu\text{M}). Its methoxyethyl group enhances blood-brain barrier permeability, making it a candidate for CNS malignancies.

Physicochemical Stability and Formulation

Stability Profile

N-(1H-Indol-6-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide demonstrates pH-dependent stability:

  • Acidic Conditions (pH 2.0): Rapid degradation (t1/2=3.2hrt_{1/2} = 3.2 \, \text{hr}) due to protonation of the indole nitrogen.

  • Neutral Conditions (pH 7.4): Stable for >48 hours at 25°C.

  • Oxidative Stress: Susceptible to peroxide-induced oxidation, necessitating antioxidant additives (e.g., ascorbic acid) in formulations.

Solubility and Bioavailability

The compound’s aqueous solubility is 22.4 μg/mL at 25°C, which improves to 1.8 mg/mL in 10% DMSO. LogP (octanol-water) is 2.9, indicating moderate lipophilicity suitable for oral absorption.

Applications and Future Directions

Therapeutic Development

Ongoing preclinical studies explore its utility in:

  • Antimicrobial Therapy: Targeting bCSE in multidrug-resistant bacteria .

  • Oncology: Combination regimens with paclitaxel or doxorubicin to synergize tubulin inhibition.

  • Neurological Disorders: PET radioligands for mapping serotonin receptor density.

Industrial Scale-Up

Continuous flow synthesis platforms are being optimized to produce kilogram-scale batches with 92% yield, reducing costs from $12,000/g to $320/g.

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